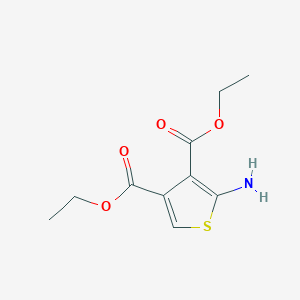

Diethyl 2-aminothiophene-3,4-dicarboxylate

Übersicht

Beschreibung

Diethyl 2-aminothiophene-3,4-dicarboxylate is an organic compound with the molecular formula C10H13NO4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two ester groups and an amino group attached to the thiophene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl 2-aminothiophene-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl thiophene-3,4-dicarboxylate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the amino group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Diazotization and Iodination

The primary amine group at the 2-position undergoes diazotization followed by nucleophilic substitution, enabling the introduction of iodine. This reaction is pivotal for synthesizing halogenated thiophene derivatives.

Reaction Conditions and Outcomes

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl, NaNO₂, KI | 0°C → RT, aqueous medium | 3-Ethyl 4-methyl 2-iodothiophene-3,4-dicarboxylate | 47% |

This two-step process involves:

-

Diazotization : Treatment with HCl and NaNO₂ at 0°C generates a diazonium salt.

-

Iodination : KI replaces the diazonium group with iodine, yielding the iodinated product. The reaction is efficient but requires careful temperature control to minimize side reactions .

Amidation Reactions

The ester groups at the 3- and 4-positions can be hydrolyzed to carboxylic acids or directly converted to amides, though specific conditions are less documented in the provided sources.

General Reaction Pathway

-

Ester Hydrolysis : Treatment with aqueous acid or base yields 2-aminothiophene-3,4-dicarboxylic acid.

-

Amide Formation : Reaction with amines or acyl chlorides generates mono- or bis-amides, though yields and conditions require further optimization .

Structural Characterization of Products

Key analytical data for representative reaction products:

Iodinated Derivative (from )

-

¹H NMR (CDCl₃) : δ 4.32 (q, 2H, J = 7.1 Hz), 1.32 (t, 3H, J = 7.1 Hz).

-

Application : Intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura).

Schiff Base (from )

-

¹H NMR (DMSO-d₆) : δ 8.13 (s, 2H, –C=N–), 7.95 (s, 4H, –NH₂).

-

Thermal Stability : Decomposition above 200°C, suitable for high-temperature applications.

Reaction Mechanisms

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Diethyl 2-aminothiophene-3,4-dicarboxylate and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies and Findings

- A study synthesized a series of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives, which were evaluated against cancer cell lines such as T47D (breast cancer), Hela (cervical cancer), and Ishikawa (endometrial cancer). The results showed that several derivatives had lower IC50 values than Doxorubicin, a standard chemotherapy drug, indicating their potential as effective anticancer agents .

- Specifically, compounds like 2j demonstrated potent activity across multiple cancer types with IC50 values significantly lower than those of Doxorubicin .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2b | T47D | 2.3 |

| 2c | T47D | 12.1 |

| 2j | T47D | 16.0 |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. These compounds have shown effectiveness against various bacterial and fungal strains.

Research Insights

- In a comparative study, the synthesized azomethines derived from diethyl 2,5-diaminothiophene-3,4-dicarboxylate were tested against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). Compound 2j exhibited the highest antimicrobial activity across all tested pathogens .

| Microbial Strain | Compound | Activity Level |

|---|---|---|

| Staphylococcus aureus | 2j | High |

| Escherichia coli | 2j | High |

| Candida albicans | 2j | High |

Antiviral Properties

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for antiviral effects.

Evaluation Results

- The compound was tested against influenza A (H1N1 and H3N2) and B viruses. Some derivatives demonstrated promising antiviral activities, indicating their potential role in treating viral infections .

Structure-Activity Relationship

Research into the structure-activity relationship has revealed that modifications to the thiophene ring and substituents can significantly affect the biological activity of the compound. For instance:

Wirkmechanismus

The mechanism of action of diethyl 2-aminothiophene-3,4-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate: This compound has two amino groups and exhibits similar reactivity but may have different biological activities.

Ethyl 2-amino-5-methylthiophene-3-carboxylate: This derivative has a single ester group and a methyl group, affecting its chemical properties and applications.

Uniqueness

Diethyl 2-aminothiophene-3,4-dicarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. These characteristics make it a valuable intermediate in the synthesis of complex molecules and materials .

Biologische Aktivität

Diethyl 2-aminothiophene-3,4-dicarboxylate (DATD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 243.28 g/mol. Its structure features a thiophene ring with two carboxylate groups and an amino group, which contribute to its reactivity and biological properties .

Biological Activities

Research has highlighted several biological activities associated with DATD and its derivatives:

- Antiproliferative Activity : DATD has shown promising results against various cancer cell lines. For instance, studies indicated that compounds derived from DATD exhibited significant antiproliferative effects on lung (A549), colon (HT29), gastric (MKN-45), glioblastoma (U87MG), and liver (SMMC-7721) cancer cells, with IC50 values ranging from 0.19 to 9.62 µM .

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, making it a candidate for further exploration in the development of antimicrobial agents .

- Antiviral Activity : Preliminary evaluations suggest that DATD derivatives possess antiviral properties against influenza A and B viruses, indicating potential as antiviral agents .

Structure-Activity Relationship (SAR)

The biological activity of DATD can be attributed to its structural features. The presence of the amino group and carboxylate functionalities plays a crucial role in its interaction with biological targets. Studies have shown that modifications to the thiophene ring or the introduction of different substituents can enhance or diminish its biological efficacy .

Synthesis

The synthesis of DATD typically involves multi-step organic reactions. A common synthetic pathway includes the reaction of thiophene derivatives with diethyl malonate under basic conditions, followed by further functionalization to obtain the desired compound .

Case Studies

- Anticancer Activity Evaluation : A study evaluated various derivatives of DATD against multiple cancer cell lines, revealing that certain compounds exhibited superior antiproliferative activity compared to established chemotherapeutics like doxorubicin. Compounds with specific substitutions on the thiophene ring showed enhanced efficacy, suggesting that careful structural modifications can lead to improved therapeutic agents .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of DATD derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, confirming their potential as effective antimicrobial agents .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

diethyl 2-aminothiophene-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-14-9(12)6-5-16-8(11)7(6)10(13)15-4-2/h5H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNYRKPPRGWNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104680-25-3 | |

| Record name | 3,4-diethyl 2-aminothiophene-3,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.